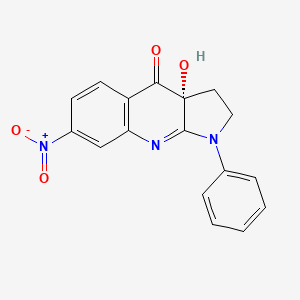

(R)-nitro-Blebbistatin

説明

Structure

3D Structure

特性

IUPAC Name |

(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications Leading to R Nitro Blebbistatin

Methodological Approaches for Nitro-Substitution in Blebbistatin Core Structures

The introduction of a nitro group onto the blebbistatin scaffold is a key modification that led to the development of nitro-substituted analogs like (R)-nitro-Blebbistatin. This process involves specific chemical synthesis pathways and techniques for regioselective functionalization.

Chemical Synthesis Pathways for Nitro-Substituted Blebbistatin Analogs

The synthesis of nitro-substituted blebbistatin analogs, including the precursor to this compound, involves multi-step chemical reactions. While specific details can vary, a general approach has been described. For instance, the synthesis of para-nitroblebbistatin, a closely related analog, starts with the nitration of a precursor molecule. researchgate.net One reported method involves the use of nitric acid in the presence of sulfuric acid at low temperatures. researchgate.net

Following the initial nitration, a series of reactions are carried out to construct the characteristic tricyclic core of blebbistatin. This can include steps like treatment with phosphorus oxychloride and subsequent reactions to form the pyrroloquinolinone structure. researchgate.netnih.gov The final steps often involve an asymmetric hydroxylation to introduce the chiral center, which is a critical feature of blebbistatin and its derivatives. nih.gov The synthesis of azidoblebbistatin, another derivative, involved an aromatic iodination of blebbistatin followed by a halogen-azide exchange, a strategy developed to overcome certain synthetic challenges. researchgate.net The insights gained from synthesizing azidoblebbistatin, particularly its lack of phototoxicity, inspired the synthesis of para-nitroblebbistatin by replacing the azido (B1232118) group with a nitro group. malnalab.hu

Regioselective Functionalization and Derivative Preparation for Research Tools

The precise placement of the nitro group on the blebbistatin molecule is crucial for its desired properties. This regioselective functionalization is a key aspect of the synthetic strategy. For para-nitroblebbistatin, the nitro group is introduced at the C15 position (also referred to as the 4'-position) of the D-ring. researchgate.netnih.gov This specific placement has been shown to be advantageous, as modifications at this position can improve the molecule's properties without significantly compromising its inhibitory activity against myosin II. researchgate.netnih.govmalnalab.hu

The development of various blebbistatin derivatives is driven by the need for improved research tools. The original blebbistatin molecule, while a potent myosin II inhibitor, suffers from several drawbacks, including phototoxicity upon exposure to blue light, intrinsic fluorescence, and low water solubility. nih.govwikipedia.orgresearchgate.net These limitations can interfere with fluorescence-based imaging experiments and long-term cell culture studies. wikipedia.orgresearchgate.netcaymanchem.com By creating derivatives like (S)-nitro-Blebbistatin and para-aminoblebbistatin, researchers have aimed to produce compounds that are more photostable, less fluorescent, and more soluble, thus expanding the utility of blebbistatin as a research tool. researchgate.netwikipedia.orgwikipedia.org

Structural and Stereochemical Characteristics of this compound Relevant to its Research Profile

The specific three-dimensional structure and the stereochemistry of this compound are fundamental to its function and application in research. These features are a direct result of the synthetic design and have significant implications for its biological activity and physical properties.

Significance of the (R)-Stereochemistry in Analog Design and Comparative Studies

Blebbistatin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-blebbistatin and (R)-blebbistatin. It is the (S)-enantiomer that is the active inhibitor of myosin II. wikipedia.orgresearchgate.net The (R)-enantiomer, (+)-blebbistatin, is largely inactive, inhibiting the ATPase activity of myosin by a maximum of only 10%. wikipedia.org

This stereospecificity is critically important in the design and use of blebbistatin analogs. This compound, having the same stereochemistry as the inactive (+)-blebbistatin, serves as an essential negative control in experiments. caymanchem.comcaymanchem.comtargetmol.com By using the (R)-enantiomer, researchers can distinguish the effects caused by the specific inhibition of myosin II from any non-specific or toxic effects of the compound. wikipedia.org Any observed cellular changes in the presence of the active (S)-enantiomer but not the inactive (R)-enantiomer can be more confidently attributed to myosin II inhibition. The chiral hydroxyl group is considered crucial for the molecule's activity. malnalab.hu

Influence of the Nitro Group on Molecular Stability and Photophysical Properties for Research Applications

The introduction of a nitro group at the para-position of the D-ring has a profound and beneficial impact on the photophysical properties of the blebbistatin molecule. researchgate.netcaymanchem.comnih.gov One of the major limitations of the original blebbistatin is its instability and phototoxicity when exposed to blue light (wavelengths between 450-490 nm). wikipedia.orgcaymanchem.comacs.org This exposure leads to the degradation of blebbistatin into a non-inhibitory product through cytotoxic intermediates, which can damage cells and confound experimental results, particularly in live-cell imaging. caymanchem.comcaymanchem.com

The nitro group in (S)-nitro-Blebbistatin, a close analog of this compound, stabilizes the molecule, preventing this light-induced degradation. caymanchem.comcaymanchem.com This increased photostability makes nitro-substituted blebbistatins far more suitable for use in fluorescence microscopy and other applications that require illumination. wikipedia.orgcaymanchem.com

Furthermore, the nitro group significantly reduces the intrinsic fluorescence of the blebbistatin molecule. wikipedia.orgcaymanchem.com The parent compound is a relatively strong fluorophore, which can interfere with the detection of other fluorescent probes used in experiments. wikipedia.org The non-fluorescent nature of nitro-blebbistatin derivatives resolves this issue. researchgate.netresearchgate.net The addition of an electron-withdrawing nitro group at the C15 position has been shown to quench the fluorescence and enhance photostability. nih.gov Consequently, (S)-nitro-Blebbistatin is considered a more stable, less fluorescent, and less phototoxic alternative to the original blebbistatin, while retaining its inhibitory activity. caymanchem.com These improved properties make it a superior tool for a wide range of research applications. researchgate.netnih.govmedchemexpress.com

Interactive Data Table: Properties of Blebbistatin and its Derivatives

| Compound | Stereochemistry | Myosin II Inhibition | Photostability | Fluorescence |

| (S)-Blebbistatin | Active | Yes | Low | High |

| (R)-Blebbistatin | Inactive | No | Low | High |

| (S)-nitro-Blebbistatin | Active | Yes | High | Low |

| This compound | Inactive | No | High | Low |

| para-Aminoblebbistatin | Active | Yes | High | Low |

Mechanistic Inactivity and Enantiomeric Control in Research Design

Absence of Direct Myosin II ATPase Inhibition by (R)-nitro-Blebbistatin

The defining characteristic of this compound is its inability to significantly inhibit the ATPase activity of myosin II. This inactivity is a direct consequence of its stereochemistry. This compound is a more photostable derivative of (+)-blebbistatin, the inactive (R)-enantiomer of blebbistatin. caymanchem.comcaymanchem.com While its counterpart, (S)-blebbistatin, is a potent inhibitor, the (R)-enantiomer is largely inert, inhibiting the ATPase activity by a maximum of only 10%. wikipedia.org The addition of a nitro group to create this compound enhances its stability, particularly under blue light exposure, without altering its fundamental lack of inhibitory action on myosin II. caymanchem.comcaymanchem.com This makes it an ideal control compound for studies utilizing its photo-sensitive active counterpart.

The biological activity of blebbistatin and its derivatives is highly dependent on their stereoisomeric form. The (S)-enantiomer is the active form, selectively inhibiting myosin II ATPase activity, whereas the (R)-enantiomer is inactive. caymanchem.com

(S)-(-)-Blebbistatin: This is the active enantiomer and a selective inhibitor of myosin II ATPase activity, with IC₅₀ values typically in the low micromolar range (around 0.5-5 µM) for non-muscle myosin IIA and IIB. caymanchem.comtocris.com It effectively disrupts processes dependent on myosin II, such as cytokinesis and cell migration. rndsystems.com

(S)-nitro-Blebbistatin: This derivative was developed to overcome the phototoxicity and instability of the parent compound. caymanchem.com While it is more photostable, the addition of the nitro group can decrease its affinity for myosin II, resulting in a higher IC₅₀ value (e.g., 27 µM for non-muscle myosin IIA). wikipedia.org Despite its reduced potency compared to (S)-Blebbistatin, it remains an effective inhibitor.

(R)-(+)-Blebbistatin: The inactive enantiomer serves as a crucial negative control. wikipedia.org

This compound: As a stabilized version of the inactive enantiomer, it provides a more reliable negative control for experiments involving prolonged live-cell imaging where photostability is a concern. caymanchem.comcaymanchem.com

| Compound | Stereochemistry | Primary Role | Myosin II ATPase Inhibition | Reference |

|---|---|---|---|---|

| (S)-(-)-Blebbistatin | Active Enantiomer | Potent Inhibitor | IC₅₀ ~0.5-5 µM | caymanchem.comtocris.com |

| (R)-(+)-Blebbistatin | Inactive Enantiomer | Negative Control | Maximal 10% inhibition | wikipedia.org |

| (S)-nitro-Blebbistatin | Active Derivative | Photostable Inhibitor | IC₅₀ ~27 µM (NMIIA) | wikipedia.org |

| This compound | Inactive Derivative | Photostable Negative Control | Essentially inactive | caymanchem.comcaymanchem.com |

Blebbistatin exerts its inhibitory effect not by competing with ATP at the active site, but by binding to a distinct allosteric pocket. malnalab.hunih.govelifesciences.org This pocket is located at the apex of a large cleft in the actin-binding region of the myosin motor domain, near the gamma-phosphate-binding pocket of the ATPase site. malnalab.humdpi.com By binding here, (S)-blebbistatin traps myosin in a state with low affinity for actin, preventing the phosphate (B84403) release step that is crucial for force generation. malnalab.hunih.gov

The inactivity of the (R)-enantiomer implies that its three-dimensional shape does not permit a stable or effective interaction with this allosteric pocket. The precise stereochemical requirements of the binding pocket mean that only the (S)-enantiomer can fit correctly to induce the conformational change that inhibits ATPase activity. The use of this compound in control experiments is therefore predicated on the high specificity of this allosteric site. If a cellular effect is observed with the active (S)-enantiomer but not with the inactive (R)-enantiomer, it strongly suggests that the effect is mediated through specific inhibition of the myosin II ATPase cycle and not due to off-target interactions or general compound toxicity. arvojournals.org

Utility as a Negative Control in Myosin II-Related Studies

The primary value of this compound in research is its function as a high-fidelity negative control. caymanchem.com Its structural similarity to the active inhibitor, combined with its functional inertness towards myosin II, makes it an indispensable tool for validating experimental findings.

In any pharmacological study, it is crucial to demonstrate that the observed biological phenotype is a direct result of the intended target inhibition and not a consequence of off-target effects, solvent effects, or compound toxicity. By using this compound, researchers can effectively create a control condition that accounts for these potential artifacts.

For example, in a study on the role of myosin II in intercellular communication, the active (-)-blebbistatin (B1667133) was shown to prevent thrombin-induced inhibition of calcium wave propagation. arvojournals.org To confirm this was due to myosin II inhibition, the researchers used the inactive (+)-blebbistatin as a negative control. The inactive enantiomer failed to prevent the thrombin effect, providing strong evidence that the observed rescue was specifically due to the inhibition of myosin II ATPase activity by (-)-blebbistatin. arvojournals.org This approach allows for the clear attribution of observed phenotypes, such as changes in cell migration, cytokinesis, or contractility, to the specific perturbation of myosin II function. caymanchem.comrndsystems.com

A robust experimental design for studying myosin II function using chemical inhibitors should always include parallel treatments with both the active (S)-enantiomer and the inactive (R)-enantiomer (or their nitro-derivatives). This strategy provides a direct, internal validation of the inhibitor's specificity.

| Experimental Group | Treatment | Purpose | Expected Outcome if Effect is Myosin II-Specific |

|---|---|---|---|

| 1 (Baseline) | Vehicle (e.g., DMSO) | To establish the baseline cellular phenotype. | Normal myosin II function. |

| 2 (Inhibition) | (S)-nitro-Blebbistatin | To test the effect of specific myosin II inhibition. | Altered phenotype (e.g., reduced contraction, blocked cytokinesis). |

| 3 (Negative Control) | This compound | To control for off-target or non-specific effects of the compound scaffold. | Phenotype is identical to the vehicle control. |

Applications of R Nitro Blebbistatin in Advanced Cellular and Molecular Research

Elucidation of Myosin II Functions in Cellular Dynamics and Morphogenesis

Myosin II is a critical molecular motor that powers a host of cellular processes by driving the contraction of actin filaments. The active inhibitor, (S)-nitro-blebbistatin, is used to dissect these functions. The application of (R)-nitro-blebbistatin as a negative control is indispensable for validating the specificity of these findings.

Investigations into Cytoskeletal Regulation and Contractility Studies

Actomyosin (B1167339) contractility is fundamental to the regulation of the cytoskeleton, influencing cell shape, division, and force transmission. wikipedia.orgnih.gov Research utilizing the active (S)-enantiomer of nitro-blebbistatin demonstrates a direct reduction in cellular contractility by inhibiting the ATPase activity of myosin II. researchgate.netresearchgate.net

To confirm that these effects are a direct consequence of myosin II inhibition, parallel experiments are conducted with this compound. In these control experiments, the application of the inactive enantiomer is not expected to alter cytoskeletal tension or the organization of contractile filaments. wikipedia.orgcaymanchem.com The absence of an effect with this compound provides strong evidence that the observations made with the (S)-enantiomer are specifically due to its interaction with myosin II, thereby ruling out other potential cellular interactions of the blebbistatin chemical backbone.

Analysis of Cell Morphology and Shape Maintenance in Experimental Systems

The morphology of a cell is intrinsically linked to the forces generated by the underlying actomyosin cytoskeleton. Inhibition of myosin II with active blebbistatin derivatives leads to predictable changes in cell shape, such as cell rounding, failure of cytokinesis leading to multinucleated cells, and altered morphology in multicellular aggregates like spheroids. medchemexpress.comnih.gov For example, treatment of MCF-10A spheroids with active blebbistatin causes stretched cells at the spheroid's surface to become more rounded. nih.gov

The use of this compound is crucial to demonstrate that these morphological changes are not artifacts. The parent compound, blebbistatin, is known to have cytotoxic effects that can independently alter cell shape, potentially leading to misinterpretation of results. nih.govresearchgate.net By treating cells with this compound and observing no significant change in cell morphology, researchers can confidently attribute the effects of the active (S)-nitro-blebbistatin to the specific inhibition of myosin II-dependent contractility. researchgate.netmedchemexpress.com

Role in Cellular Migration and Adhesion Dynamics Research

Cellular migration is a complex process that relies heavily on the dynamic regulation of both cell adhesion and actomyosin contractility. nih.govfrontiersin.orgyoutube.com The role of myosin II in this process is multifaceted; its inhibition can either increase or decrease migration speed depending on the cell type and the dimensionality of the environment. wikipedia.orgnih.gov Similarly, myosin II-generated tension is critical for the maturation and stability of focal adhesions, which anchor the cell to the extracellular matrix.

In this context, this compound serves as an essential control. When studies show that (S)-nitro-blebbistatin alters migration patterns or the dynamics of focal adhesions, a parallel treatment with this compound should yield no such changes. nih.govmedchemexpress.com This control experiment validates that the observed phenomena are a direct result of perturbing the myosin II motor function, rather than an unrelated interaction of the compound with other cellular machinery involved in migration or adhesion.

Table 1: Comparative Properties and Roles of Blebbistatin Derivatives

| Feature | (-)-Blebbistatin (B1667133) | (+)-Blebbistatin | (S)-para-nitro-Blebbistatin | This compound |

|---|---|---|---|---|

| Myosin II Inhibition | Active | Inactive | Active | Inactive caymanchem.com |

| Primary Role | Myosin II Inhibitor | Negative Control | Photostable Myosin II Inhibitor | Photostable Negative Control caymanchem.com |

| Photostability | Low (degrades in blue light) | Low | High nih.gov | High caymanchem.com |

| Phototoxicity | High | High | None/Low nih.gov | None/Low caymanchem.com |

| Cytotoxicity | Present | Present | None/Low nih.gov | Not expected |

| Fluorescence | High | High | Low wikipedia.org | Low |

Contributions to Mechanobiology Research Paradigms

Mechanobiology explores how physical forces and changes in cell mechanics contribute to physiological and developmental processes. As the primary generator of intracellular contractile force, myosin II is a key focus of this field.

Studying Force Generation and Mechanotransduction Pathways in Actomyosin Networks

The actomyosin network generates the forces that cells use to probe their environment, drive shape changes, and migrate. The process by which these physical forces are converted into biochemical signals is known as mechanotransduction. Pharmacological tools that inhibit myosin II, such as (S)-nitro-blebbistatin, are widely used to reduce or eliminate this force generation, allowing scientists to study the downstream consequences on signaling pathways. researchgate.net

Probing Actomyosin Network Remodeling and Dynamics

The actomyosin network is not static; it undergoes constant remodeling and dynamic rearrangement to facilitate cellular processes. For instance, during cell division, it assembles into a contractile ring, and in migrating cells, it forms stress fibers and cortical actin networks. wikipedia.org Studies using active myosin II inhibitors like para-nitroblebbistatin have been instrumental in showing how myosin II activity drives the contraction and reorganization of these structures. nih.gov

To rigorously test the hypothesis that myosin II is the engine of these dynamics, this compound is used as a control. Application of this inactive compound should not perturb the normal remodeling or dynamics of the actomyosin network. This lack of effect confirms that the network disassembly or relaxation seen with the active inhibitor is a specific outcome of blocking the motor function of myosin II, providing clearer insight into the mechanisms that govern cytoskeletal architecture.

Table 2: Expected Experimental Outcomes with this compound as a Negative Control

| Research Area | Experimental System | Treatment with (S)-nitro-Blebbistatin (Active) | Treatment with this compound (Control) |

|---|---|---|---|

| Cytoskeletal Contractility | Fibroblasts in collagen gel | Gel contraction is inhibited | No significant effect on gel contraction |

| Cell Morphology | Cultured HeLa cells | Failure of cytokinesis, formation of multinucleated cells medchemexpress.com | Normal cytokinesis, no increase in multinucleated cells |

| Cell Migration | Dendritic cells in 3D matrix | Migration speed is reduced nih.gov | No significant change in migration speed |

| Force Generation | Cells on traction force microscopy substrate | Reduction in traction forces | No significant change in traction forces |

| Actomyosin Dynamics | Mitotic cells | Disruption of contractile ring formation | Normal contractile ring formation and function |

Application in Intercellular Communication and Transport Studies

Intercellular communication is fundamental for the coordination of cellular activities in tissues. This communication can occur through direct contact via gap junctions or through the release of signaling molecules that act on neighboring cells, a process known as paracrine signaling.

Gap junctions are specialized intercellular channels that allow the direct passage of ions and small molecules between adjacent cells, thereby coupling them electrically and metabolically. The regulation of gap junctional intercellular communication (GJIC) is crucial for tissue homeostasis.

Research on bovine corneal endothelial cells has utilized the inactive enantiomer of blebbistatin to investigate the role of actomyosin contractility in regulating GJIC. In a study where thrombin was used to inhibit intercellular Ca2+ wave propagation, a process dependent on GJIC, pretreatment with the active form of blebbistatin prevented this inhibition. researchgate.netnih.gov In contrast, the inactive enantiomer of blebbistatin did not prevent the thrombin-induced effect, demonstrating that the observed effects were specifically due to the inhibition of myosin II by the active compound. researchgate.netnih.gov This highlights the use of the inactive form as a critical negative control in such studies.

A common method to assess GJIC is Fluorescence Recovery After Photobleaching (FRAP). In the same study, while active blebbistatin prevented the thrombin-induced inhibition of FRAP, the inactive enantiomer had no such protective effect, further confirming that myosin II activity is central to the thrombin-induced disruption of gap junction communication. nih.gov

Hemichannels, the building blocks of gap junctions, can also be present as open channels in the plasma membrane, allowing for the release of signaling molecules like ATP into the extracellular space. This release mediates paracrine signaling, where a cell influences its neighbors without direct contact.

The study on corneal endothelial cells also explored the role of myosin II in hemichannel-mediated paracrine signaling. researchgate.netnih.gov Thrombin was found to inhibit the uptake of Lucifer yellow (LY) and the release of ATP, both processes mediated by hemichannels. nih.gov Pretreatment with the active form of blebbistatin prevented this inhibition. researchgate.netnih.gov Crucially, the inactive enantiomer of blebbistatin failed to prevent the thrombin-induced inhibition of LY uptake and ATP release. researchgate.netnih.gov This finding underscores the specific involvement of actomyosin contractility in the regulation of hemichannel function and solidifies the role of the inactive enantiomer as an indispensable control for interpreting the results.

| Experimental Condition | Effect of Active Blebbistatin on Thrombin-Induced Inhibition | Effect of Inactive Blebbistatin Enantiomer on Thrombin-Induced Inhibition |

| Intercellular Ca2+ Wave Propagation | Prevention of Inhibition | No Prevention of Inhibition |

| Lucifer Yellow (LY) Uptake | Prevention of Inhibition | No Prevention of Inhibition |

| ATP Release | Prevention of Inhibition | No Prevention of Inhibition |

| Fluorescence Recovery After Photobleaching (FRAP) | Prevention of Inhibition | No Prevention of Inhibition |

Research in Neuronal Biology and Development

The development and function of the nervous system depend on the precise growth of neuronal processes, the formation of synaptic connections, and the ability of neurons to adapt and change, a property known as plasticity. The cytoskeleton, particularly the actin network and its interaction with myosin motors, plays a pivotal role in these processes.

Neurite outgrowth, the process of neurons extending axons and dendrites, is a fundamental step in the formation of neural circuits. Axonal guidance refers to the mechanisms by which growing axons navigate through a complex environment to reach their correct targets.

Inhibition of non-muscle myosin II with blebbistatin has been shown to promote neurite outgrowth. This effect is attributed to the role of myosin II in the retrograde flow of actin filaments in the growth cone, the dynamic structure at the tip of a growing neurite. By inhibiting this retrograde flow, blebbistatin shifts the balance towards actin polymerization and protrusion, leading to enhanced neurite extension.

Furthermore, studies have shown that blebbistatin can help growing neurites to overcome inhibitory cues in their environment. For instance, chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), components of the extracellular matrix that are upregulated after central nervous system injury, are known to inhibit axonal regeneration. Research has demonstrated that inhibiting myosin II activity with blebbistatin allows growing neurites to cross CSPG-rich areas and increases the length of neurites on CSPG substrates. In such experiments, the use of an inactive control like this compound would be essential to confirm that the observed neurite growth is a direct consequence of myosin II inhibition and not a non-specific effect of the compound.

Neuronal plasticity, the ability of neurons to change their structure and function in response to experience, is a cornerstone of learning and memory. Morphogenesis refers to the development of the shape and structure of neurons. Both processes are heavily dependent on the dynamic remodeling of the actin cytoskeleton.

While direct studies on the effect of this compound on neuronal plasticity and morphogenesis are limited, the role of non-muscle myosin II in these processes is well-established. Myosin II is involved in various aspects of neuronal development, including the determination of neuronal polarity and the extension of minor processes that precede axon and dendrite formation.

Given that this compound serves as an inactive control, its use in studies investigating the effects of myosin II inhibition on neuronal plasticity would be to ensure that any observed changes in synaptic structure or function are specifically due to the inhibition of myosin II by the active compound. For example, if the active blebbistatin enantiomer were shown to alter dendritic spine morphology, a key structural correlate of synaptic plasticity, a parallel experiment with this compound showing no effect would be necessary to validate the findings.

| Research Area | Observed Effect of Myosin II Inhibition (with active Blebbistatin) | Role of this compound |

| Neurite Outgrowth | Promotion of neurite extension | Negative control to confirm specificity of the effect |

| Axonal Guidance | Overcoming inhibitory cues (e.g., CSPGs) | Negative control to rule out non-specific effects |

| Neuronal Plasticity | Potential modulation of synaptic structure and function | Negative control to validate that effects are due to myosin II inhibition |

| Neuronal Morphogenesis | Alterations in neuronal shape and process formation | Negative control to ensure specificity of observed morphological changes |

Advanced Methodological Considerations and Experimental Protocols Utilizing R Nitro Blebbistatin

Integration in Live-Cell Fluorescence Imaging and Optogenetics

The advent of photostable blebbistatin derivatives has significantly broadened the applications of myosin II inhibition in live-cell imaging, especially in experiments requiring prolonged light exposure, such as optogenetics.

A major limitation of the parent compound, blebbistatin, is its photo-instability. wikipedia.org Prolonged exposure to blue light (in the 450-490 nm range) causes blebbistatin to degrade into inactive products through cytotoxic intermediates, which can compromise cell viability and confound experimental results in fluorescence microscopy. caymanchem.comcaymanchem.comcaymanchem.com

To overcome this, nitro-derivatives were developed. The addition of a nitro group to the blebbistatin scaffold stabilizes the molecule, preventing its degradation under prolonged illumination. caymanchem.comcaymanchem.comcaymanchem.com (R)-nitro-Blebbistatin, as the photostable version of the inactive (+)-blebbistatin enantiomer, allows researchers to perform long-term imaging experiments and optogenetic manipulations without the concerns of phototoxicity and photoinactivation associated with the original compound. caymanchem.comnih.govbiorxiv.org This stability ensures that any observed cellular phenotype in a control experiment is not an artifact of compound degradation or light-induced toxicity. caymanchem.com The use of photostable derivatives like para-nitroblebbistatin and (S)-nitro-blebbistatin has been crucial in experiments involving optogenetic activation of RhoA to study its effect on cortical tension and spindle rotation, where light is used as a trigger. biorxiv.org

Table 1: Comparison of Blebbistatin and its Nitro-Derivatives for Imaging

| Feature | (±)-Blebbistatin | (S)-nitro-Blebbistatin / this compound |

| Photostability | Degrades under blue light (450-490 nm). caymanchem.comcaymanchem.com | Stable under prolonged blue light exposure. caymanchem.comcaymanchem.com |

| Phototoxicity | Produces cytotoxic intermediates upon degradation. caymanchem.comwikipedia.org | Non-phototoxic. wikipedia.orgnih.gov |

| Fluorescence | Strong fluorophore, can interfere with GFP. wikipedia.org | Low fluorescence. wikipedia.orgresearchgate.net |

| Application | Limited use in prolonged live-cell imaging. caymanchem.comwikipedia.org | Suitable for long-term imaging and optogenetics. biorxiv.orglookchem.com |

While nitro-derivatives of blebbistatin are designed to have low fluorescence, some residual autofluorescence can still interfere with sensitive imaging applications. wikipedia.orgresearchgate.net Research has identified several strategies to mitigate this interference. In studies using para-nitro-blebbistatin, which shares the nitro-substitution, researchers noted that its fluorescence could increase over time. rwth-aachen.defrontiersin.org

To achieve acceptable signal-to-noise ratios, the following strategies have been employed:

Lowering Concentration: Reducing the working concentration of the compound to the low micromolar range (e.g., 3 or 4 µM) can effectively decrease autofluorescence to manageable levels. rwth-aachen.defrontiersin.org

Optimizing Excitation and Emission Wavelengths: Using an Argon-ion laser at 488 nm for excitation instead of 456 nm has been shown to reduce autofluorescence. rwth-aachen.defrontiersin.org Furthermore, most of the autofluorescence from para-nitro-blebbistatin was detected above 547 nm, so recording the emission signal below 550 nm helped to minimize this interference. rwth-aachen.defrontiersin.org

Reporter Selection: The choice of fluorescent protein is critical. GFP-based reporters were found to be more suitable than mCerulean-based reporters when working with para-nitro-blebbistatin. rwth-aachen.defrontiersin.org

Media Composition: In studies with cardiomyocytes, supplementing the culture medium with 10 mM HEPES was found to reduce autofluorescent spotting that can occur with blebbistatin derivatives. rupress.org

In one study, the use of (S)-nitro-blebbistatin was shown to significantly reduce the ventricular myocyte autofluorescence that was observed with standard blebbistatin, which was essential for recording FRET signals. researchgate.netnih.gov

Implementation in Biochemical and Biophysical Assays for Myosin II Studies

In biochemical and biophysical assays, the primary role of this compound is to serve as a robust negative control, ensuring that the effects observed with its active counterpart, (S)-nitro-blebbistatin, are specifically due to myosin II inhibition.

The parent compound of this compound, (+)-blebbistatin, is the inactive enantiomer of (-)-blebbistatin (B1667133) and inhibits myosin II ATPase activity by a maximum of only 10%. wikipedia.org This makes it an ideal control to account for any non-myosin related or off-target effects of the chemical scaffold. wikipedia.orgarvojournals.org For example, in studies on thrombin-induced inhibition of intercellular communication, the inactive (+)-blebbistatin enantiomer was used to confirm that the preventative effects of the active (-)-enantiomer were indeed due to myosin II inhibition. arvojournals.org

This compound extends this utility to experiments involving light exposure, where a photostable control is necessary. When studying the ATPase activity of myosin II, comparing the results obtained with the active (S)-nitro-blebbistatin to those with the inactive this compound allows researchers to isolate the specific inhibitory effect from any non-specific interactions the compound might have with the assay components. This is a critical step for validating that the observed reduction in ATPase activity is a direct consequence of the inhibitor binding to myosin II.

Table 2: Use of Blebbistatin Enantiomers in Myosin II Assays

| Compound | Stereochemistry | Activity on Myosin II | Primary Use in Assays |

| (S)-nitro-Blebbistatin | Active Enantiomer | Potent inhibitor of ATPase and motility. caymanchem.comcaymanchem.com | To test the effects of myosin II inhibition. |

| This compound | Inactive Enantiomer | Weakly or non-inhibitory. caymanchem.comwikipedia.org | Negative control for off-target or non-specific effects. wikipedia.orgarvojournals.org |

In vitro motility assays, where the movement of actin filaments over a bed of myosin motors is observed, are fundamental to studying myosin function. The active (-)-blebbistatin rapidly and reversibly inhibits this motility for non-muscle myosin IIA and IIB. caymanchem.comcaymanchem.com In such experiments, this compound serves as an essential control.

By treating a parallel assay with this compound, researchers can confirm that any reduction in actin filament velocity or myosin-actin binding observed with the active (S)-nitro-blebbistatin is not due to artifacts such as protein denaturation, non-specific surface interactions, or issues with the assay buffer. arvojournals.org The parent inactive enantiomer, (+)-blebbistatin, has been shown to have no effect on thrombin-induced inhibition of ATP release in bovine corneal endothelial cells, underscoring its utility as a negative control in complex cellular and biochemical systems. arvojournals.org The use of this compound is particularly important in light-intensive microscopy techniques used to visualize these motility assays, ensuring the control compound remains stable throughout the experiment.

Considerations for Experimental Reproducibility and Data Interpretation

For robust and reproducible data, the use of this compound as a control is paramount when its active counterpart, (S)-nitro-blebbistatin, is used to probe myosin II function.

Key considerations include:

Verifying Specificity: Always compare the results from the active (S)-enantiomer with the inactive (R)-enantiomer. wikipedia.orgarvojournals.org This allows for the confident attribution of observed effects to the specific inhibition of myosin II, ruling out phenotypes caused by cytotoxicity or off-target interactions of the chemical scaffold. nih.gov

Accounting for Photostability: In any experiment involving fluorescence microscopy, especially long-term live-cell imaging or optogenetics, the use of photostable derivatives is critical. This compound provides a stable control that will not degrade and produce artifacts under illumination. caymanchem.combiorxiv.org

Mitigating Autofluorescence: Researchers must be aware of the potential for autofluorescence and implement strategies to minimize its impact, such as adjusting compound concentration and optimizing imaging parameters. rwth-aachen.defrontiersin.orgnih.gov

Interpreting Control Data: The expectation is that this compound will not replicate the effects of the active (S)-enantiomer. wikipedia.org Any activity seen with the (R)-enantiomer would suggest a non-specific effect of the compound's core structure or an experimental artifact, requiring careful investigation. For example, if both enantiomers produce the same result, the effect is unlikely to be mediated by myosin II inhibition.

Importance of Enantiomeric Purity in Rigorous Myosin II Research

Conversely, the (R)-enantiomer, including this compound, is considered the inactive form. wikipedia.orgcaymanchem.com Studies have shown that (+)-Blebbistatin inhibits ATPase activity by a maximum of only 10%. wikipedia.org This stark difference in biological activity between enantiomers underscores the necessity of using enantiomerically pure compounds. The use of a racemic mixture, which contains equal amounts of both (R)- and (S)-enantiomers, can lead to ambiguous results, as the observed effect is produced by only half of the compound concentration administered. caymanchem.combeilstein-institut.de

The critical role of enantiomeric purity is best exemplified by the use of this compound as a negative control in experiments. nih.govplos.orggoogle.com By treating a parallel sample with the inactive (R)-enantiomer at the same concentration as the active (S)-enantiomer, researchers can effectively distinguish between effects caused specifically by myosin II inhibition and those arising from non-specific or "off-target" interactions, including potential cytotoxicity unrelated to myosin. wikipedia.orgnih.govplos.org If a cellular response is observed with the (S)-enantiomer but not with the (R)-enantiomer, it provides strong evidence that the effect is genuinely mediated by the inhibition of myosin II. nih.gov This control is crucial for validating that the observed phenotype is a direct consequence of modulating cellular contractility. nih.govplos.org

The determination of enantiomeric purity, often referred to as enantiomeric excess (e.e.), is typically achieved through analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). beilstein-institut.depnas.orgresearchgate.net Such rigorous quality control ensures the reliability and reproducibility of research findings in the complex landscape of cellular signaling and mechanics.

| Compound | Stereochemistry | Primary Activity | Key Feature |

|---|---|---|---|

| (S)-(-)-Blebbistatin | S-enantiomer | Active Myosin II Inhibitor | Inhibits non-muscle myosin IIA and IIB (IC50 = 0.5-5 µM). caymanchem.com |

| (R)-(+)-Blebbistatin | R-enantiomer | Inactive Enantiomer | Used as a negative control; minimal effect on myosin II ATPase. wikipedia.orggoogle.com |

| (S)-nitro-Blebbistatin | S-enantiomer | Active Myosin II Inhibitor | Photostable derivative of the active form, suitable for live-cell imaging. caymanchem.comcaymanchem.com |

| This compound | R-enantiomer | Inactive Enantiomer | Photostable derivative of the inactive form; serves as an ideal negative control. caymanchem.comcaymanchem.com |

Addressing Potential Residual Effects of Related Myosin Inhibitors in Complex Systems

When employing myosin inhibitors in complex biological systems, it is imperative to consider and address potential confounding variables arising from the inhibitor itself or from other pharmacologically active agents present. The original blebbistatin molecule, while a revolutionary tool, possesses several characteristics that can complicate experimental interpretation. These include inherent fluorescence, poor water solubility, cellular toxicity, and, most notably, phototoxicity upon exposure to blue light, which can lead to the formation of cytotoxic intermediates. wikipedia.orgacs.orgresearchgate.netresearchgate.net

The development of derivatives such as para-nitroblebbistatin and, by extension, this compound, was a direct response to these limitations. These nitro-derivatives exhibit enhanced photostability and are not cytotoxic, making them superior tools for long-term experiments and live-cell imaging studies where prolonged light exposure is necessary. wikipedia.orgresearchgate.nettocris.com Using a photostable inactive control like this compound ensures that any observed cellular stress or death is not mistakenly attributed to myosin II inhibition when it is, in fact, a side effect of the chemical probe itself.

Furthermore, a significant consideration is the inhibitor's specificity. Blebbistatin is often described as a pan-myosin II inhibitor, meaning it does not discriminate significantly between the different isoforms of myosin II (e.g., non-muscle, skeletal, and cardiac). beilstein-institut.debiorxiv.org This broad activity can be a confounding factor in studies aiming to dissect the role of a specific isoform. In a complex system like a whole organism or even a co-culture of different cell types, the inhibition of cardiac or smooth muscle myosin II by a compound intended for non-muscle myosin II could produce systemic effects that obscure the targeted mechanism. researchgate.netbiorxiv.org

To mitigate these challenges, a rigorous experimental design should include:

Appropriate Controls: As discussed, the use of the corresponding inactive enantiomer, this compound, is the most direct way to control for off-target effects of the chemical scaffold.

Understanding the Broader Context: In clinical or preclinical models, the presence of other therapeutic agents, such as corticosteroids or other signaling inhibitors, must be accounted for as they can create confounding effects that alter the cellular response to myosin inhibition. mdpi.com

By carefully selecting the most stable and specific inhibitors available and implementing a robust set of controls, researchers can more accurately attribute biological phenomena to the specific inhibition of myosin II, thereby generating more reliable and translatable scientific insights.

| Inhibitor | Target(s) | IC50 Value | Noted Residual Effects/Limitations |

|---|---|---|---|

| (±)-Blebbistatin | Rabbit Skeletal Muscle Myosin II | 0.5 µM | Phototoxicity, cytotoxicity, fluorescence. beilstein-institut.deresearchgate.net |

| (±)-Blebbistatin | Human Non-muscle Myosin IIA | 5.1 µM | Racemic mixture complicates dose-response. beilstein-institut.de |

| (±)-Blebbistatin | Chicken Non-muscle Myosin IIB | 1.8 µM | Broad isoform specificity. beilstein-institut.de |

| (±)-Blebbistatin | Turkey Smooth Muscle Myosin | 79.6 µM | Poorly inhibits smooth muscle myosin. beilstein-institut.de |

| para-Nitroblebbistatin | Myosin II ATPase | 15 µM | Non-fluorescent, photostable, non-cytotoxic. tocris.com |

| (S)-nitro-Blebbistatin | Non-muscle Myosin IIA/IIB | ~27 µM (for nonmuscle myosin IIA) | Lower affinity than parent (S)-Blebbistatin but photostable. wikipedia.org |

Future Perspectives and Development of Myosin Targeting Research Tools

Evolution of Blebbistatin Analogs for Specific Research Demands

The journey from the initial discovery of Blebbistatin to its modern derivatives has been driven by the specific needs of advanced biological research, focusing on overcoming the parent molecule's inherent drawbacks.

The original (S)-Blebbistatin, while a potent inhibitor of myosin II, possesses several adverse characteristics that complicate its use in modern cell biology, particularly in studies involving fluorescence microscopy. wikipedia.orgacs.org Key among these limitations are:

Photo-instability : Upon illumination with blue light (wavelengths < 488 nm), Blebbistatin undergoes photoconversion, leading to its inactivation as a myosin inhibitor. researchgate.netresearchgate.net

Phototoxicity : The degradation of Blebbistatin under blue light generates reactive oxygen species (ROS), which are toxic to cells. researchgate.netresearchgate.netresearchgate.net This can lead to experimental artifacts where observed cellular effects are due to toxicity rather than myosin II inhibition.

Intrinsic Fluorescence : Blebbistatin itself is a fluorophore, which can interfere with experiments using fluorescent proteins like GFP or in FRET-based assays. wikipedia.orgresearchgate.net

To address these significant challenges, researchers developed derivatives with modifications to the blebbistatin scaffold. A crucial breakthrough was the development of para-nitroblebbistatin. researchgate.net By adding a nitro group to the C15 position of the D-ring, researchers created a version that is photostable, non-fluorescent, and non-cytotoxic. researchgate.netmedchemexpress.comtocris.comtargetmol.com This analog, unlike its parent compound, does not degrade or produce toxic intermediates under blue light, making it an ideal substitute for live-cell imaging and long-term studies. medchemexpress.comnih.gov The active enantiomer is (S)-para-nitroblebbistatin, which retains the myosin II inhibitory properties of the original molecule. researchgate.net

Concurrently, the inactive enantiomer, (R)-nitro-Blebbistatin, was developed. caymanchem.com As the stabilized version of (+)-Blebbistatin (the inactive form), it serves as a critical negative control in experiments. wikipedia.orgcaymanchem.com Its use allows researchers to confirm that any observed biological effects are due to the specific inhibition of myosin II by the active (S)-enantiomer, rather than off-target or non-specific effects of the compound scaffold. Other derivatives, such as para-aminoblebbistatin, were also created to improve properties like aqueous solubility while maintaining photostability. wikipedia.orgnih.gov

Table 1: Comparison of Blebbistatin and its Next-Generation Analog

| Property | (S)-Blebbistatin | (S)-para-Nitroblebbistatin | Rationale for Improvement |

|---|---|---|---|

| Myosin II Inhibition | Potent inhibitor (IC₅₀ ~1-15 µM depending on isoform) wikipedia.orgtocris.comnih.gov | Potent inhibitor (IC₅₀ ~2.4-15 µM depending on isoform) tocris.comnih.gov | Retains inhibitory function while improving other characteristics. |

| Photostability | Inactivated by blue light (<488 nm). researchgate.netresearchgate.net | Stable under prolonged irradiation. researchgate.netmedchemexpress.comtocris.com | Allows for use in live-cell fluorescence microscopy without inhibitor degradation. |

| Fluorescence | Strong intrinsic fluorescence, interferes with GFP/FRET. wikipedia.orgresearchgate.net | Non-fluorescent. tocris.comtargetmol.comnih.gov | Eliminates background signal in fluorescence-based assays. |

| Phototoxicity | Generates cytotoxic ROS under blue light. researchgate.netresearchgate.net | Non-phototoxic. researchgate.netmedchemexpress.com | Prevents cell damage and experimental artifacts during imaging. |

| Cytotoxicity | Exhibits cytotoxicity in long-term incubation. wikipedia.orgresearchgate.net | Non-cytotoxic. researchgate.netmedchemexpress.com | Enables long-duration experiments without off-target cell death. |

While solving issues of phototoxicity and fluorescence was a major step, another significant challenge in the field is achieving isoform specificity. The myosin II class includes three isoforms in non-muscle cells (NM-IIA, NM-IIB, and NM-IIC) as well as cardiac and skeletal muscle isoforms. nih.gov These isoforms often have distinct, non-redundant roles in cellular processes. Blebbistatin and its initial photostable derivatives inhibit both non-muscle and cardiac myosin II, which can be a confounding factor in many experimental contexts. researchgate.netnih.gov

The development of isoform-specific inhibitors is a key goal for precisely dissecting the function of each myosin II motor. nih.gov Research has shown that the blebbistatin scaffold can be chemically modified to fine-tune this specificity. Strategies focus on making substitutions on the tricyclic core, particularly the D-ring, to exploit subtle differences in the amino acid composition of the inhibitor-binding pockets among myosin isoforms. researchgate.netresearchgate.netresearchgate.net By altering these interactions, it is possible to design analogs with preferential affinity for one isoform over another. nih.govrsc.org For example, some analogs show improved selectivity for skeletal myosin over cardiac myosin. researchgate.net While a universally applicable, highly specific probe for each isoform remains an ongoing area of research, these structure-activity relationship (SAR) studies provide a clear path toward creating a toolkit of modulators that can target individual myosin II motors. rsc.orgnih.govbohrium.com

Role of this compound in Advancing Chemical Biology Techniques

The development of stabilized blebbistatin analogs has been instrumental in pushing the boundaries of chemical biology, particularly in the realms of optopharmacology and high-throughput screening.

Optopharmacology seeks to control the activity of proteins with light, offering unparalleled spatiotemporal precision. nih.gov Ironically, the photo-instability of the original Blebbistatin represented a primitive form of optical control, where blue light could be used to inactivate the inhibitor at a specific time and place. researchgate.netresearchgate.net However, the associated toxicity made this approach problematic.

The true advancement lies in the development of photostable analogs and "caged" compounds, which allow for precise light-based activation. The creation of photostable inhibitors like para-nitroblebbistatin is critical for any experiment that combines myosin inhibition with optical techniques, ensuring that the imaging light does not inadvertently modulate inhibitor activity. nih.govnih.gov

For achieving spatiotemporal activation, researchers have developed different strategies, such as creating caged compounds where a photolabile group (like a 2-nitrobenzyl group) is attached to the inhibitor, rendering it inactive. nih.gov A pulse of UV light cleaves the cage, releasing the active inhibitor at a precise location and time. nih.govresearchgate.net This allows for the acute perturbation of myosin function in subcellular compartments, enabling the study of rapid processes like cytokinesis or cell migration with high precision. nih.gov Other optogenetic approaches involve fusing light-sensitive protein domains to myosin regulators, allowing their function to be controlled by light. mdpi.com The development of stable blebbistatin derivatives was a necessary step, providing a reliable baseline and control for these more advanced optopharmacological systems.

High-throughput screening (HTS) is a cornerstone of drug discovery and the identification of novel chemical probes. These screens often rely on fluorescence-based readouts to measure enzyme activity. The original Blebbistatin was unsuitable for many HTS applications due to its intrinsic fluorescence and its tendency to form highly fluorescent crystals, which interfere with the assay signal. nih.govjove.com

The development of non-fluorescent analogs like para-nitroblebbistatin has been a significant boon for HTS. nih.gov A prominent example is its use in the NADH-coupled ATPase assay, which measures myosin ATPase activity by monitoring the depletion of NADH via its fluorescence. nih.govjove.com The use of para-nitroblebbistatin in this assay, which has been adapted to a 384-well microplate format, allows for reliable, kinetic measurements without artifacts from the inhibitor itself. nih.govjove.com This enables the efficient and accurate screening of large compound libraries to identify new small molecules that modulate myosin ATPase activity, accelerating the discovery of next-generation research tools and potential therapeutic leads. beilstein-institut.de

Q & A

Q. What is the role of (R)-nitro-Blebbistatin in myosin II inhibition studies, and how should it be incorporated into experimental design?

this compound is a stabilized derivative of (+)-blebbistatin, serving as an inactive enantiomer that allows controlled inhibition of non-muscle myosin II ATPases. In experimental design, use it at concentrations ≤50 µM in complete cell culture medium to avoid off-target effects. Include vehicle controls (e.g., DMSO) and parallel experiments with (S)-nitro-Blebbistatin (the active enantiomer) to validate specificity. Monitor cytotoxicity using assays like CCK-8 to distinguish myosin II inhibition from cell death .

Q. How does the stability of this compound compare to other blebbistatin derivatives, and what methodological considerations are needed for its storage and handling?

this compound exhibits improved photostability compared to (-)-blebbistatin, making it suitable for long-term live-cell imaging. Store lyophilized powder at -20°C in anhydrous conditions, and prepare fresh working solutions to prevent hydrolysis. Avoid exposure to light during experiments, even though its nitro group reduces phototoxicity .

Q. What are the recommended controls when using this compound in live-cell imaging experiments to ensure specificity of observed effects?

- Negative controls : Use (S)-nitro-Blebbistatin (active enantiomer) to confirm that observed phenotypes stem from myosin II inhibition.

- Rescue experiments : Co-administer ATP analogs or myosin II activators to reverse inhibition.

- Technical controls : Include fluorophore-only samples to account for imaging artifacts .

Q. How should researchers optimize dosing regimens for this compound in tissue-specific contexts?

Perform dose-response curves (e.g., 10–100 µM) across multiple cell types, as myosin II expression varies by tissue. Use Western blotting to verify reduced phosphorylation of myosin light chain (p-MLC) as a functional readout. For in vivo models, consider pharmacokinetic properties such as blood-brain barrier penetration, which may require nanoformulation .

Q. What analytical techniques are critical for verifying the enantiomeric purity of this compound batches?

Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm. Validate purity ≥98% using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm absence of (S)-enantiomer contamination, which could confound results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems (e.g., in vitro vs. cellular assays)?

Discrepancies often arise from assay conditions (e.g., ATP concentration, temperature). Standardize assays using recombinant myosin II isoforms (e.g., MYH9 for non-muscle myosin IIA) and compare inhibition kinetics under identical buffer conditions. Use surface plasmon resonance (SPR) to measure direct binding affinities, independent of cellular context .

Q. What orthogonal validation approaches are recommended when observing unexpected phenotypic outcomes in this compound-treated samples?

- Genetic validation : Knock down myosin II isoforms (e.g., MYH9/MYH10) using siRNA and compare phenotypes.

- Pharmacological cross-check : Combine with other myosin inhibitors (e.g., ML-7 for MLCK) to assess pathway specificity.

- Proteomic profiling : Use phospho-antibody arrays to identify off-target kinase/phosphatase modulation .

Q. How should researchers address batch-to-batch variability in this compound activity when replicating published studies?

Source material from vendors providing Certificate of Analysis (CoA) with enantiomeric purity data. Pre-test each batch in a standardized assay (e.g., inhibition of actomyosin contraction in fibroblast spheroids) and normalize dosing based on functional readouts rather than mass concentration .

Q. What computational modeling strategies can enhance the interpretation of this compound’s effects on cytoskeletal dynamics?

Combine agent-based modeling (e.g., Cytosim) with live-cell traction force microscopy data. Parameterize models using experimental measurements of cell stiffness and contractility to predict emergent behaviors, such as collective cell migration patterns under myosin II inhibition .

Q. How can open science practices improve reproducibility in studies using this compound?

Share raw data (e.g., microscopy files, dose-response curves) via FAIR-compliant repositories like Chemotion or RADAR4Chem. Publish detailed protocols for compound handling and assay conditions, adhering to standards from the Beilstein Journal of Organic Chemistry for methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。